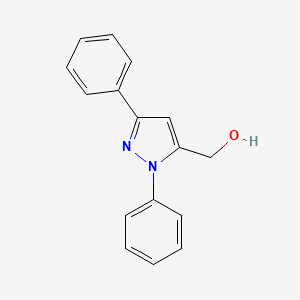
(4-嘧啶-2-基哌嗪-1-基)乙酸
描述
“(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid” is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.25 g/mol . It is also known as PPA and belongs to the class of piperazine derivatives.
Molecular Structure Analysis
The molecular structure of “(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid” consists of a pyrimidine ring attached to a piperazine ring, which is further linked to an acetic acid group .Physical And Chemical Properties Analysis
“(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid” has a molecular weight of 222.24 g/mol. More detailed physical and chemical properties were not found in the available resources .科学研究应用
合成和化学性质
- 合成和结合研究:嘧啶-2-基化合物的衍生物,包括(4-嘧啶-2-基哌嗪-1-基)乙酸,已被合成并研究其结合相互作用。例如,Meng 等人(2012 年)合成了对羟基肉桂酸酰胺,并研究了它们与牛血清白蛋白的荧光结合,从而深入了解了这些化合物在生化研究中的化学性质和潜在应用 (Meng 等,2012)。
生物和药理研究
抗菌和细胞毒性研究
Aggarwal 等人(2014 年)的研究涉及合成 1-(4',6'-二甲基嘧啶-2'-基)-5-氨基-4H-3-芳基吡唑,并评估其对人高加索白血病(HL-60)细胞系的体外抗菌活性和细胞毒性,表明在抗菌和癌症研究中的潜在应用 (Aggarwal 等,2014)。
抗结核活性
Ukrainets 等人(2009 年)对 1-r-4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸的嘧啶-2-酰胺的合成进行了研究,以便进行后续微生物学研究,包括它们的抗结核活性,突出了涉及嘧啶-2-基化合物的生物医学研究的另一个重要领域 (Ukrainets 等,2009)。
抗炎活性
Bahekar 和 Shinde(2004 年)对 [4,6-(取代芳基)-2-硫代-1,2,3,4-四氢-嘧啶-5-基]-乙酸衍生物的合成进行了一项研究,证明了其在体内的中等抗炎活性,表明了潜在的治疗应用 (Bahekar & Shinde,2004)。
抗癌和抗 5-脂氧合酶剂
Rahmouni 等人(2016 年)合成了一系列新型的吡唑并嘧啶衍生物,并评估了它们作为抗癌和抗 5-脂氧合酶剂的活性,深入了解了它们在癌症和炎症疾病治疗中的潜在用途 (Rahmouni 等,2016)。
安全和危害
作用机制
Target of Action
The primary targets of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid are currently under research. The compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways.
Result of Action
生化分析
Biochemical Properties
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, which can influence the protein’s function and stability . For instance, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
At the molecular level, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration .
Metabolic Pathways
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation .
Transport and Distribution
The transport and distribution of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid exhibits specific subcellular localization patterns, which are essential for its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles, such as the nucleus or mitochondria . These localization patterns are crucial for understanding how (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid exerts its effects at the cellular level .
属性
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-9(16)8-13-4-6-14(7-5-13)10-11-2-1-3-12-10/h1-3H,4-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZFCZQYRLBPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589409 | |
| Record name | [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244255-92-3 | |
| Record name | [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















